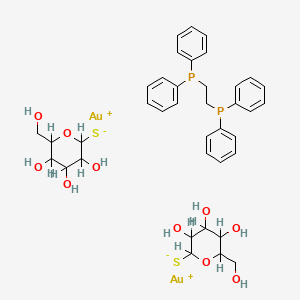
(Autg)2(dppe)
Vue d'ensemble
Description
The compound mu-[1,2-bis(diphenylphosphino)ethane]bis[(1-thio-beta-D-glucopyranosato-S)gold(I)] , commonly referred to as (Autg)2(dppe) , is a gold-containing complex that has shown significant activity in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mu-[1,2-bis(diphenylphosphino)ethane]bis[(1-thio-beta-D-glucopyranosato-S)gold(I)] involves the reaction of gold(I) chloride with 1,2-bis(diphenylphosphino)ethane and 1-thio-beta-D-glucopyranose under specific conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as dichloromethane .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
mu-[1,2-bis(diphenylphosphino)ethane]bis[(1-thio-beta-D-glucopyranosato-S)gold(I)]: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or bromine.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other suitable ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, bromine.
Reduction: Lithium aluminum hydride.
Substitution: Various ligands depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized gold complexes, while substitution reactions can produce a variety of gold-ligand complexes .
Applications De Recherche Scientifique
mu-[1,2-bis(diphenylphosphino)ethane]bis[(1-thio-beta-D-glucopyranosato-S)gold(I)]: has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Mécanisme D'action
The mechanism by which mu-[1,2-bis(diphenylphosphino)ethane]bis[(1-thio-beta-D-glucopyranosato-S)gold(I)] exerts its effects involves several pathways:
DNA Synthesis Inhibition: The compound preferentially inhibits DNA synthesis in cells, leading to the production of DNA single- and double-strand breaks.
Cell Cycle Arrest: It induces an S-phase block at low concentrations and a secondary block at the G1/S boundary at higher concentrations.
Cytotoxic Effects: The compound’s cytotoxic mechanism is distinct from other gold complexes, making it a unique candidate for cancer treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(diphenylphosphino)ethane gold(I) chloride: A related compound with similar structural features but different reactivity and applications.
Uniqueness
mu-[1,2-bis(diphenylphosphino)ethane]bis[(1-thio-beta-D-glucopyranosato-S)gold(I)]: is unique due to its specific ligand structure and the presence of the 1-thio-beta-D-glucopyranosato-S ligand, which imparts distinct biological and chemical properties. Its ability to induce DNA damage and cell cycle arrest sets it apart from other gold complexes .
Propriétés
IUPAC Name |
2-diphenylphosphanylethyl(diphenyl)phosphane;gold(1+);3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24P2.2C6H12O5S.2Au/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;2*7-1-2-3(8)4(9)5(10)6(12)11-2;;/h1-20H,21-22H2;2*2-10,12H,1H2;;/q;;;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCFIWSUQZNURU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(C1C(C(C(C(O1)[S-])O)O)O)O.C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+].[Au+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46Au2O10P2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1182.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105177-81-9 | |
| Record name | SK&F 102912 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105177819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















